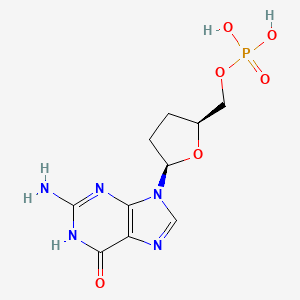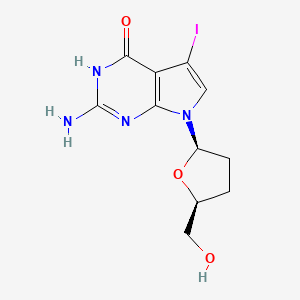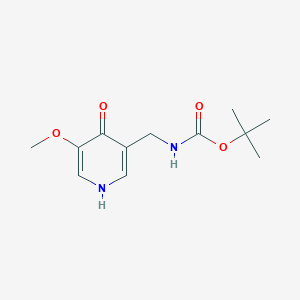![molecular formula C13H17N3O3 B1530960 2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one CAS No. 730976-49-5](/img/structure/B1530960.png)
2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one
Übersicht
Beschreibung
2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one is a quinazolinone derivative with a molecular weight of 263.3 g/mol. This compound is characterized by its ethylamino group attached to the quinazolinone core, along with methoxy groups at the 6th and 7th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.
Introduction of Methoxy Groups: Methylation of the quinazolinone core at the 6th and 7th positions can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of Ethylamino Group: The ethylamino group can be introduced by reacting the methoxy-substituted quinazolinone with ethylamine under reflux conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as halides or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and tetrahydrofuran.
Substitution: Halides (e.g., iodomethane), alkylating agents, and polar aprotic solvents (e.g., dimethylformamide).
Major Products Formed:
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives with fewer oxygen atoms.
Substitution: Formation of quinazolinone derivatives with different substituents at the nitrogen or carbon atoms.
Wissenschaftliche Forschungsanwendungen
2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including the treatment of various diseases such as multiple system atrophy.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This can lead to the modulation of various biological processes, such as signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one is unique due to its specific structural features and functional groups. Similar compounds include:
5,7-Dichloro-2-((ethylamino)methyl)-8-hydroxy-3-methylquinazolin-4(3H)-one mesilate: Used in the treatment of multiple system atrophy.
2-((Ethylamino)methyl)-3,4-dihydroquinazolin-4-one: A simpler quinazolinone derivative without methoxy groups.
These compounds share the quinazolinone core but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Eigenschaften
IUPAC Name |
2-(ethylaminomethyl)-6,7-dimethoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-4-14-7-12-15-9-6-11(19-3)10(18-2)5-8(9)13(17)16-12/h5-6,14H,4,7H2,1-3H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXRDGFJSQWDRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC2=CC(=C(C=C2C(=O)N1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




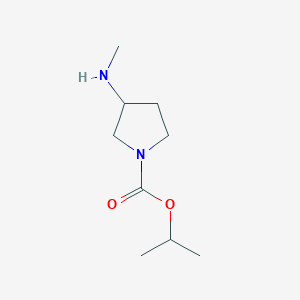
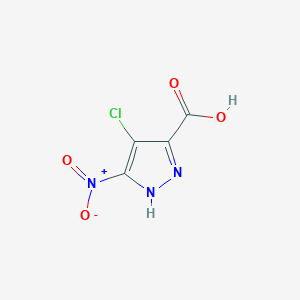
![methyl 3-[(2,4-dioxo-1,3-thiazolan-5-yliden)methyl]-1H-indole-2-carboxylate](/img/structure/B1530883.png)
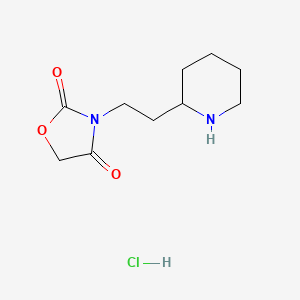


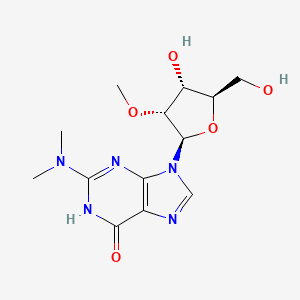
![2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(2-pyridinylmethyl)amino]acetonitrile](/img/structure/B1530892.png)
